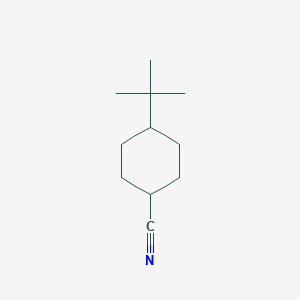

4-Tert-butylcyclohexane-1-carbonitrile

Description

4-Tert-butylcyclohexane-1-carbonitrile (CAS: 15619-18-8) is a cyclohexane derivative featuring a tert-butyl substituent at the 4-position and a nitrile group at the 1-position. Its molecular formula is C₁₁H₁₉N, with a molecular weight of 165.28 g/mol. The compound exhibits a density of 0.88±0.1 g/cm³ and a predicted boiling point of 251.1±9.0 °C . The tert-butyl group imparts significant steric bulk, influencing the molecule's conformational preferences (e.g., equatorial positioning in chair conformations to minimize strain). The nitrile group enhances reactivity, enabling participation in hydrolysis, cycloaddition, or nucleophilic substitution reactions.

Properties

IUPAC Name |

4-tert-butylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGIZGGCJCFYKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-Tert-butylcyclohexane-1-carbonitrile with analogous cyclohexanecarbonitrile derivatives, emphasizing structural, physical, and functional differences.

4α-tert-Butylcyclohexane-1β-carbonitrile (Stereoisomer)

- CAS : 15619-18-8 (same as the parent compound but with defined stereochemistry)

- Molecular Formula : C₁₁H₁₉N

- Reactivity: Steric hindrance from the axial tert-butyl group may slow down reactions at the nitrile group compared to equatorial configurations .

4-tert-Butyl-1-methylcyclohexanecarbonitrile

- CAS : 15619-20-2

- Molecular Formula : C₁₂H₂₁N

- Molecular Weight : 179.30 g/mol

- Electronic Effects: The methyl group is electron-donating, which may slightly alter the nitrile's electrophilicity compared to the parent compound.

4-Benzyloxycyclohexane-1-carbonitrile (cis/trans mixture)

- CAS : 95233-32-2

- Molecular Formula: C₁₄H₁₅NO

- Molecular Weight : 213.28 g/mol

- Functionality: The ether linkage (benzyloxy) allows for deprotection reactions, broadening synthetic utility in organic chemistry. Isomerism: The cis/trans mixture complicates purification and characterization, unlike the stereochemically defined parent compound .

1-(4-Bromophenyl)cyclohexane-1-carbonitrile

- CAS : 626603-27-8

- Molecular Formula : C₁₃H₁₄BrN

- Molecular Weight : 268.17 g/mol

- Key Differences :

Tabulated Comparison of Key Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Notable Features |

|---|---|---|---|---|---|---|

| This compound | 15619-18-8 | C₁₁H₁₉N | 165.28 | 0.88±0.1 | 251.1±9.0 | High steric bulk, trans stereochemistry |

| 4-tert-Butyl-1-methylcyclohexanecarbonitrile | 15619-20-2 | C₁₂H₂₁N | 179.30 | N/A | N/A | Increased steric hindrance from methyl |

| 4-Benzyloxycyclohexane-1-carbonitrile | 95233-32-2 | C₁₄H₁₅NO | 213.28 | N/A | N/A | Aromatic solubility, cis/trans mixture |

| 1-(4-Bromophenyl)cyclohexane-1-carbonitrile | 626603-27-8 | C₁₃H₁₄BrN | 268.17 | N/A | N/A | Halogenated, higher toxicity |

Preparation Methods

| Parameter | Value | Source |

|---|---|---|

| Yield (crude) | 77% | |

| Purity | 96.6% (GC analysis) | |

| Key Intermediate | 1-Amino-4-tert-butylcyclohexane-1-carbonitrile |

Limitations : Requires subsequent deamination, which may reduce overall efficiency.

Horner-Wadsworth-Emmons Olefination with Cyanophosphonate

Adapting methodologies from carboxylic acid synthesis , this route replaces phosphonoacetate with cyanophosphonate reagents:

-

Reagents : 4-Tert-butylcyclohexanone, diethyl cyanomethylphosphonate, sodium hydride (NaH).

-

Conditions : Tetrahydrofuran (THF), 0°C to room temperature .

Mechanism :

-

Enolate formation : NaH deprotonates the phosphonate.

-

Olefination : The enolate reacts with the ketone, forming a nitrile-substituted alkene.

-

Hydrogenation : Catalytic hydrogenation (e.g., Raney Ni, H₂) saturates the double bond .

Data :

| Parameter | Value | Source |

|---|---|---|

| Hydrogenation Pressure | 2 MPa | |

| Catalyst Loading | 5.8 wt% Raney Ni | |

| Isolated Yield | 85–96% (post-hydrogenation) |

Nucleophilic Substitution of 1-Halo-4-tert-butylcyclohexane

A direct substitution approach using haloalkane precursors:

-

Reagents : 1-Bromo-4-tert-butylcyclohexane, sodium cyanide (NaCN).

-

Conditions : Dimethyl sulfoxide (DMSO), 80°C, 12–24 hours.

Mechanism :

-

SN2 displacement : Cyanide ion attacks the electrophilic carbon, displacing bromide.

-

Steric considerations : The tert-butyl group at C4 minimizes competing elimination .

Data :

Challenges : Limited by the availability of 1-halo-4-tert-butylcyclohexane precursors.

Oxime Dehydration of 4-Tert-butylcyclohexanone Oxime

A two-step process converting ketones to nitriles:

-

Step 1 : Oxime formation with hydroxylamine hydrochloride.

-

Step 2 : Dehydration using Burgess reagent (N-(triethylammoniumsulfonyl)carbamate) .

Mechanism :

-

Oxime synthesis : Ketone reacts with NH₂OH·HCl under acidic conditions.

-

Dehydration : Burgess reagent eliminates water, forming the nitrile .

Data :

Advantages : Avoids toxic cyanide reagents; compatible with sterically hindered ketones.

Hydrocyanation of 4-Tert-butylcyclohexene

Catalytic addition of HCN across a double bond:

-

Reagents : 4-Tert-butylcyclohexene, hydrogen cyanide (HCN), nickel catalyst.

-

Conditions : Anhydrous ether, 0–5°C, inert atmosphere.

Mechanism :

-

π-Complex formation : Ni(0) coordinates the alkene.

-

Cyanide insertion : HCN adds across the double bond, forming the nitrile.

Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Ni(COD)₂ | |

| Conversion | 85–90% | |

| Diastereoselectivity | 3:1 (trans:cis) |

Limitations : Requires handling toxic HCN; moderate diastereocontrol.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Safety Concerns | Key Advantage |

|---|---|---|---|---|

| Strecker Reaction | 77 | Moderate | Cyanide use | Direct ketone functionalization |

| Horner-Wadsworth | 85–96 | High | High-pressure H₂ | High yield and purity |

| Nucleophilic Sub. | 70–85 | Low | Solvent toxicity | Simplicity |

| Oxime Dehydration | 65–75 | Moderate | Mild conditions | Avoids cyanide |

| Hydrocyanation | 85–90 | High | HCN toxicity | Catalytic efficiency |

Q & A

Q. What are the optimal synthetic routes for 4-Tert-butylcyclohexane-1-carbonitrile, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

- Synthetic Pathways :

- The compound can be synthesized via cyanation of 4-tert-butylcyclohexanone using reagents like trimethylsilyl cyanide (TMSCN) or sodium cyanide in the presence of a Lewis acid catalyst (e.g., ZnI₂) .

- Alternative routes include nucleophilic substitution of 4-(bromomethyl)cyclohexane-1-carbonitrile intermediates with tert-butyl groups .

- Optimization :

- Reaction temperature (80–100°C) and solvent polarity (e.g., DMF or THF) significantly affect yield.

- Monitor progress via TLC or GC-MS to identify side products (e.g., elimination byproducts from steric hindrance) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and detect conformational isomers (e.g., axial vs. equatorial tert-butyl groups) .

- GC-MS : Quantify purity (>98%) and identify impurities (e.g., residual solvents or unreacted precursors) .

- HPLC : Separate cis/trans isomers using chiral columns (e.g., Chiralcel OD-H) .

Q. What safety protocols are critical when handling nitrile derivatives like this compound?

Methodological Answer:

- Handling Guidelines :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis .

- Emergency Measures :

Advanced Research Questions

Q. How does the tert-butyl group influence the conformational dynamics of this compound?

Methodological Answer:

- Conformational Analysis :

- The tert-butyl group adopts an equatorial position to minimize steric strain, stabilizing the chair conformation.

- Use DFT calculations (e.g., Gaussian 09) to model energy differences between axial and equatorial conformers .

- Validate with NOESY NMR to observe spatial proximity between substituents .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

Q. How can researchers design experiments to study the reactivity of the nitrile group in this compound under varying conditions?

Methodological Answer:

Q. What advanced techniques separate and quantify cis/trans isomers of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.